REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]2[S:30][C:11]3=[N:12][C:13]([N:17]4[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]4)=[CH:14][C:15](=[O:16])[N:10]3[N:9]=2)[CH:5]=[N:6][CH:7]=1.CC(OC([NH:38][CH2:39][C:40](O)=[O:41])=O)(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C=O)C.CCOC(C)=O>[NH2:38][CH2:39][C:40]([NH:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]2[S:30][C:11]3=[N:12][C:13]([N:17]4[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]4)=[CH:14][C:15](=[O:16])[N:10]3[N:9]=2)[CH:3]=1)=[O:41] |f:2.3|
|
Name
|
tert-butyl 4-(2-(5-aminopyridin-3-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)piperazine-1-carboxylate
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=NC1)C1=NN2C(=NC(=CC2=O)N2CCN(CC2)C(=O)OC(C)(C)C)S1
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.024 mmol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution is washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing EtOAc in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by Biotage column chromatography (MeOH/DCM: 1/100 to 1/10 gradient)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)NC=1C=NC=C(C1)C1=NN2C(=NC(=CC2=O)N2CCNCC2)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 110.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |